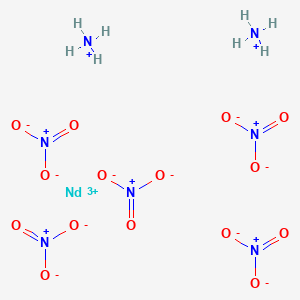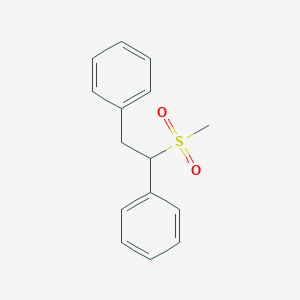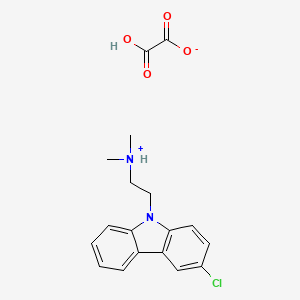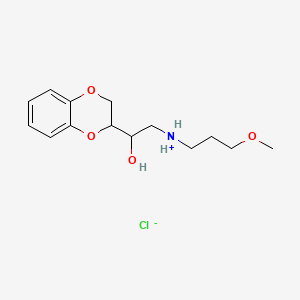
Diammonium neodymium pentanitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diammonium neodymium pentanitrate is a chemical compound with the molecular formula (NH₄)₂Nd(NO₃)₅. It is a heterocyclic organic compound that contains neodymium, a rare earth element, and nitrate groups.
Vorbereitungsmethoden
The synthesis of diammonium neodymium pentanitrate typically involves the reaction of neodymium oxide or neodymium hydroxide with nitric acid, followed by the addition of ammonium nitrate. The reaction conditions must be carefully controlled to ensure the formation of the desired compound. Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to achieve high purity levels .
Analyse Chemischer Reaktionen
Diammonium neodymium pentanitrate can undergo various chemical reactions, including:
Oxidation: The nitrate groups in the compound can participate in oxidation reactions, potentially forming neodymium oxides and other nitrogen-containing compounds.
Reduction: Under certain conditions, the nitrate groups can be reduced, leading to the formation of ammonium neodymium compounds and other reduced nitrogen species.
Substitution: The compound can undergo substitution reactions where the nitrate groups are replaced by other anions or ligands, forming different neodymium complexes
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, and oxidizing agents like oxygen or ozone. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Diammonium neodymium pentanitrate has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other neodymium compounds and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in certain biological studies, particularly those involving rare earth elements.
Medicine: Research is ongoing into the potential medical applications of neodymium compounds, including their use in imaging and therapeutic agents.
Industry: This compound is used in the production of advanced materials, such as neodymium-doped ceramics and glasses, which have applications in optics and electronics
Wirkmechanismus
The mechanism by which diammonium neodymium pentanitrate exerts its effects is primarily related to the properties of neodymium and nitrate ions. Neodymium ions can interact with various molecular targets, including proteins and nucleic acids, potentially altering their structure and function. The nitrate ions can participate in redox reactions, influencing cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Diammonium neodymium pentanitrate can be compared with other neodymium compounds, such as:
Neodymium chloride (NdCl₃): A common neodymium compound used in various applications, including catalysis and materials science.
Neodymium sulfate (Nd₂(SO₄)₃): Used in similar applications as this compound but with different chemical properties.
Neodymium acetate (Nd(CH₃COO)₃): Another neodymium compound with applications in research and industry.
The uniqueness of this compound lies in its specific combination of neodymium and nitrate ions, which confer distinct chemical and physical properties compared to other neodymium compounds.
Eigenschaften
Molekularformel |
H8N7NdO15 |
|---|---|
Molekulargewicht |
490.34 g/mol |
IUPAC-Name |
diazanium;neodymium(3+);pentanitrate |
InChI |
InChI=1S/5NO3.2H3N.Nd/c5*2-1(3)4;;;/h;;;;;2*1H3;/q5*-1;;;+3/p+2 |
InChI-Schlüssel |
GHPKFTYZEPZTAF-UHFFFAOYSA-P |
Kanonische SMILES |
[NH4+].[NH4+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Nd+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane](/img/structure/B13736465.png)

![4-[4-[4-(2,4-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13736480.png)
![O-ethyl [2-(4-acetamidophenyl)-2-oxoethyl]sulfanylmethanethioate](/img/structure/B13736482.png)





![[2-(cyclohexylamino)-2-methylpropyl] 4-aminobenzoate](/img/structure/B13736532.png)

![Butanamide, N-[1-(2-chloro-4,6-dimethylphenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]-2-(3-pentadecylphenoxy)-](/img/structure/B13736555.png)
![Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(4-nitrophenyl)azo]phenyl]-](/img/structure/B13736563.png)
